GN2M3GN2-2AB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GN2M3GN2-2AB typically involves the enzymatic release of N-glycans from glycoproteins, followed by labeling with 2-aminobenzamide. The process begins with the denaturation of the target protein, which is then subjected to enzymatic cleavage using PNGase F to release the N-glycans. The released glycans are subsequently labeled with 2-aminobenzamide through reductive amination .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The use of high-performance N-glycan sample preparation platforms, such as the Agilent AdvanceBio Gly-X 2-AB Express, allows for efficient and rapid production. This method involves a five-minute in-solution deglycosylation step followed by 2-aminobenzamide labeling on a solid-state matrix .
Chemical Reactions Analysis
Types of Reactions
GN2M3GN2-2AB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages or the 2-aminobenzamide label.
Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycan structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
Scientific Research Applications
GN2M3GN2-2AB has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation and glycan interactions.
Biology: Plays a role in understanding protein-glycan interactions and cellular signaling pathways.
Medicine: Investigated for its potential in drug development and therapeutic applications, particularly in targeting glycan-related diseases.
Industry: Utilized in the development of biopharmaceuticals and as a standard in glycan analysis
Mechanism of Action
The mechanism of action of GN2M3GN2-2AB involves its interaction with specific molecular targets, such as glycan-binding proteins and receptors. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The compound’s effects are mediated through its glycosidic linkages and the 2-aminobenzamide label, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GN2M3GN2-2AB include other labeled N-glycans, such as:
- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AA
- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AP .
Uniqueness
This compound is unique due to its specific glycosidic linkages and the presence of the 2-aminobenzamide label, which enhances its fluorescence properties and makes it highly suitable for analytical applications. Its structure allows for precise interactions with glycan-binding proteins, making it a valuable tool in glycomics research .
Properties
IUPAC Name |
2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMISLMPMVBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92N6O36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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